1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde 1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1235440-51-3
VCID: VC3420713
InChI: InChI=1S/C12H13N3O3S/c1-8-11-4-9(6-16)5-13-12(11)15(14-8)10-2-3-19(17,18)7-10/h4-6,10H,2-3,7H2,1H3
SMILES: CC1=NN(C2=C1C=C(C=N2)C=O)C3CCS(=O)(=O)C3
Molecular Formula: C12H13N3O3S
Molecular Weight: 279.32 g/mol

1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde

CAS No.: 1235440-51-3

Cat. No.: VC3420713

Molecular Formula: C12H13N3O3S

Molecular Weight: 279.32 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde - 1235440-51-3

Specification

CAS No. 1235440-51-3
Molecular Formula C12H13N3O3S
Molecular Weight 279.32 g/mol
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Standard InChI InChI=1S/C12H13N3O3S/c1-8-11-4-9(6-16)5-13-12(11)15(14-8)10-2-3-19(17,18)7-10/h4-6,10H,2-3,7H2,1H3
Standard InChI Key XBIIEOXETOAULV-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=C(C=N2)C=O)C3CCS(=O)(=O)C3
Canonical SMILES CC1=NN(C2=C1C=C(C=N2)C=O)C3CCS(=O)(=O)C3

Introduction

Structural Classification and Chemical Properties

Chemical Structure Analysis

1-(1,1-Dioxo-1$L^{6}$-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde belongs to the class of pyrazolo[3,4-b]pyridine derivatives. The molecule contains several key structural components:

  • A pyrazolo[3,4-b]pyridine core system

  • A 1,1-dioxothiolan substituent at position 1

  • A methyl group at position 3

  • A carbaldehyde functional group at position 5

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system containing two nitrogen atoms in the pyrazole ring and one nitrogen in the pyridine ring. This scaffold is known to be present in compounds with diverse biological activities, similar to other pyrazole derivatives that demonstrate antimicrobial, anti-inflammatory, and antitumor properties .

Physicochemical Properties

Based on structural analysis and comparison with similar pyrazole carbaldehyde compounds, the following physicochemical properties can be anticipated:

PropertyPredicted ValueBasis of Prediction
Physical StateCrystalline solidCommon for similar heterocyclic compounds
SolubilitySoluble in polar organic solventsBased on functional groups present
IR Spectral Characteristics1680-1715 cm⁻¹ (C=O stretch)Comparable to other pyrazole carbaldehydes
1590-1610 cm⁻¹ (C=N stretch)Similar to pyrazole rings
1330-1350 cm⁻¹ (SO₂ stretch)Expected for dioxothiolan moiety
NMR Characteristicsδ 9.8-10.2 ppm (CHO)Typical for aromatic aldehydes
δ 2.5-2.7 ppm (CH₃)Comparable to 3-methyl pyrazoles

Synthetic Approaches

Thiolan Incorporation

The 1,1-dioxothiolan moiety could be introduced through:

  • N-alkylation of the pyrazole nitrogen with an appropriate thiolan derivative

  • Oxidation of the sulfur atom to the dioxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)

Alternatively, a more direct approach might involve the use of dimethyl sulfoxide (DMSO) as an oxidizing agent in the reaction of pyrazolone compounds with thiol derivatives, as described in patent CN106866534A . This metal-free, solvent-free methodology offers advantages including reduced environmental impact, high yields, and good functional group compatibility.

Structural FeaturePotential Contribution to Bioactivity
Pyrazolo[3,4-b]pyridine coreEnhanced binding to biological targets, increased metabolic stability
Carbaldehyde groupPotential for hydrogen bonding, reactivity for further derivatization
1,1-Dioxothiolan groupImproved pharmacokinetic properties, potential for novel interactions
3-Methyl substituentModulation of electronic properties, potential enhancement of lipophilicity

Analytical Characterization Methods

Spectroscopic Identification

The structural confirmation of 1-(1,1-Dioxo-1$L^{6}$-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde would typically involve multiple spectroscopic techniques:

NMR Spectroscopy

The expected characteristic signals in the ¹H NMR spectrum would include:

  • A singlet at approximately δ 9.8-10.2 ppm for the aldehyde proton

  • A singlet at approximately δ 2.5-2.7 ppm for the methyl group

  • Complex patterns for the thiolan ring protons

  • Aromatic protons from the pyrazolo[3,4-b]pyridine system

In the ¹³C NMR spectrum, characteristic signals would include:

  • A signal at approximately δ 185-190 ppm for the aldehyde carbon

  • Signals around δ 20-25 ppm for the methyl carbon

  • Multiple signals in the aromatic region for the heterocyclic system

Infrared Spectroscopy

Expected characteristic IR bands would include:

  • Strong C=O stretching at 1680-1715 cm⁻¹

  • C=N and C=C stretching vibrations at 1590-1610 cm⁻¹ and 1450-1500 cm⁻¹

  • S=O stretching vibrations at 1330-1350 cm⁻¹ and 1120-1160 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would be crucial for confirming the molecular weight and fragmentation pattern of the compound. Similar pyrazole carbaldehydes typically show characteristic fragmentation patterns, including the loss of the formyl group and fragmentation of the thiolan ring .

Elemental Analysis

Elemental analysis would provide confirmation of the compound's molecular formula through the determination of carbon, hydrogen, nitrogen, oxygen, and sulfur percentages, similar to the characterization data presented for related compounds in the literature .

Applications in Drug Discovery

As a Synthetic Intermediate

The presence of the reactive carbaldehyde group makes this compound a valuable synthetic intermediate for the preparation of more complex derivatives through:

  • Condensation reactions with amines to form imines

  • Reduction to form alcohols

  • Oxidation to form carboxylic acids

  • Aldol condensations

These transformations could generate libraries of compounds for biological screening.

As a Lead Compound

Given the biological activities associated with similar pyrazole derivatives, this compound could serve as a lead structure for the development of potential:

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Anticancer therapeutics

Structure Optimization Strategies

Modification SitePotential StrategyExpected Outcome
Carbaldehyde groupConversion to hydrazones, oximes, or Schiff basesEnhanced target selectivity, reduced reactivity
Thiolan ringVariation of ring size or oxidation stateModified pharmacokinetic properties
Methyl groupReplacement with other alkyl or functional groupsAltered electronic properties and binding characteristics
Pyrazolo[3,4-b]pyridine coreIntroduction of additional substituentsModulation of biological activity and physicochemical properties

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